Dibromoacetato de Etilo y Fluoro

Descripción general

Descripción

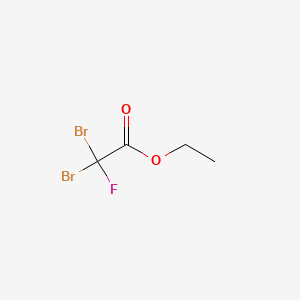

Ethyl dibromofluoroacetate is an organic compound with the molecular formula C4H5Br2FO2. It is a colorless to pale yellow liquid, primarily used as a reagent in organic synthesis. This compound is known for its role in the preparation of fluorinated molecules, which are valuable in various scientific fields due to the unique properties imparted by the fluorine atom.

Aplicaciones Científicas De Investigación

Ethyl dibromofluoroacetate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Biology: Utilized in the preparation of biologically active compounds, such as fluorinated analogs of natural products.

Medicine: Plays a role in the synthesis of potential drug candidates, particularly those requiring fluorine atoms for enhanced biological activity.

Industry: Employed in the production of specialty chemicals and materials with unique properties imparted by fluorine.

Mecanismo De Acción

Target of Action

Ethyl Dibromofluoroacetate is a reagent used in the preparation of fluorinated molecules in organic synthesis . It is involved in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc . It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .

Mode of Action

Ethyl Dibromofluoroacetate interacts with its targets through a series of chemical reactions. For instance, it can react with sodium bromide (NaBr) to produce ethyl bromodifluoroacetate . This reaction could happen in the solvent sulfolane . The reactions take 12 hours at 100 °C with a yield of 31% .

Biochemical Pathways

Ethyl Dibromofluoroacetate, and other similar compounds containing a CF2 units can be generated using the Reformatsky reagent with aldehydes and ketones . This yields 2,2-difluoro-3-hydroxy esters . Also, Ethyl Dibromofluoroacetate is considered to be a good compound in the generation of compounds and for testing with other organic compounds like lactones, imines, and other amino acids .

Pharmacokinetics

It’s known that the compound is a colorless to yellow liquid and has a density of 1.583 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of Ethyl Dibromofluoroacetate’s action are primarily seen in its role as a reagent in the synthesis of fluorinated molecules . It helps introduce the CF2 group when synthesizing chemical compounds , thereby playing a crucial role in the creation of various organic compounds.

Action Environment

The action of Ethyl Dibromofluoroacetate can be influenced by environmental factors such as temperature and solvent. For instance, the reaction of Ethyl Dibromofluoroacetate with sodium bromide occurs in the solvent sulfolane and takes 12 hours at 100 °C . Therefore, the efficacy and stability of Ethyl Dibromofluoroacetate can be affected by changes in these conditions.

Análisis Bioquímico

Biochemical Properties

Ethyl Dibromofluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the synthesis of fluorinated molecules . The nature of these interactions is complex and involves the formation of syn-alfa-bromo-alfa-fluoro-beta-lactams .

Molecular Mechanism

The molecular mechanism of Ethyl Dibromofluoroacetate involves its use as a reagent in the preparation of fluorinated molecules . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl dibromofluoroacetate can be synthesized through the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the solvent sulfolane. This reaction typically takes 12 hours at 100°C, yielding the desired product with a 31% yield .

Industrial Production Methods: While specific industrial production methods for ethyl dibromofluoroacetate are not extensively documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings. The process may be scaled up with appropriate adjustments to reaction times, temperatures, and purification methods to ensure higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl dibromofluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Reformatsky-type reactions to prepare syn-alpha-bromo-alpha-fluoro-beta-lactams using diethylzinc.

Addition Reactions: It reacts with imines to form 2-fluoroaziridine-2-carboxylates.

Common Reagents and Conditions:

Diethylzinc: Used in Reformatsky-type reactions.

Imines: React with ethyl dibromofluoroacetate to form aziridines.

Copper Powder: Facilitates Michael-type reactions with alpha, beta-unsaturated carbonyl compounds.

Major Products:

Beta-lactams: Formed through Reformatsky-type reactions.

Aziridines: Produced by reacting with imines.

Comparación Con Compuestos Similares

Ethyl bromodifluoroacetate: Contains one bromine and two fluorine atoms.

Ethyl chlorodifluoroacetate: Contains one chlorine and two fluorine atoms.

Ethyl difluoroacetate: Contains two fluorine atoms without halogen substitution.

Ethyl dibromofluoroacetate’s unique combination of bromine and fluorine atoms makes it particularly useful in specific synthetic applications where other fluorinated esters may not be as effective.

Actividad Biológica

Ethyl dibromofluoroacetate (EDBFA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its synthesis, biological effects, and relevant research findings.

EDBFA is a halogenated derivative of fluoroacetate, characterized by its unique structure that includes bromine and fluorine atoms. The synthesis typically involves reactions with ethyl bromodifluoroacetate, which can be achieved through various methods including nucleophilic substitutions and radical reactions.

Recent studies have demonstrated the dual role of ethyl bromodifluoroacetate as both a difluoroalkylating agent and a C1 synthon in the formation of fluorine-containing heteroaromatic compounds, showcasing its versatility in organic synthesis .

Anticancer Properties

Research indicates that EDBFA exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range. The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known anticancer agents.

Table 1: Antiproliferative Activity of EDBFA on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.095 | Inhibition of tubulin polymerization |

| Hs578T | 0.033 | Induction of apoptosis |

| MDA-MB-231 | 0.620 | Disruption of cell cycle progression |

The compound's ability to induce apoptosis has been linked to the modulation of pro-apoptotic and anti-apoptotic proteins, enhancing its potential as a therapeutic agent .

Neurotoxicity Studies

While EDBFA shows promise in cancer therapy, studies have also raised concerns regarding its neurotoxic effects. Research indicates that exposure to halogenated compounds can lead to neurodegenerative changes in animal models. The specific pathways involved may include oxidative stress and mitochondrial dysfunction.

Table 2: Neurotoxic Effects Observed in Animal Studies

| Study Reference | Model Used | Observed Effects |

|---|---|---|

| Rat model | Behavioral changes indicative of neurotoxicity | |

| Mouse model | Increased markers of oxidative stress |

Case Studies and Research Findings

- Anticancer Activity : A study conducted on EDBFA's effect on MCF-7 cells demonstrated that treatment led to significant reductions in cell viability, with a notable correlation between concentration and cytotoxicity levels .

- Neurotoxic Effects : In a separate investigation focusing on neurotoxicity, rats exposed to EDBFA showed significant behavioral alterations, suggesting potential neurotoxic properties that warrant further investigation .

- Mechanistic Insights : Computational studies have provided insights into the interactions between EDBFA and cellular targets, suggesting that its efficacy may be enhanced through structural modifications that improve selectivity for cancer cells while minimizing neurotoxic effects .

Propiedades

IUPAC Name |

ethyl 2,2-dibromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYRDMUQLSIAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371887 | |

| Record name | Ethyl Dibromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-53-7 | |

| Record name | Ethyl Dibromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Dibromofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl Dibromofluoroacetate a useful reagent in organic synthesis?

A1: Ethyl Dibromofluoroacetate (EDBFA) serves as a versatile building block for incorporating fluorine and other functional groups into various organic molecules. Its utility stems from the presence of both bromine and fluorine atoms, which allows for diverse reactivity and the potential for further functional group transformations. [, , , , , ]

Q2: Could you elaborate on the specific reactions Ethyl Dibromofluoroacetate participates in?

A2: EDBFA is a key player in several reactions, including:

- Reformatsky-type reactions: EDBFA reacts with imines in the presence of diethylzinc, leading to α-bromo-α-fluoro-β-lactams (in diethyl ether) or syn-2-fluoroaziridine-2-carboxylates (in acetonitrile). [] This reaction can be further modified for enantioselective synthesis using chiral auxiliaries or ligands. [, ]

- Cyclopropanation reactions: EDBFA, under the right conditions, acts as a precursor to bromofluorocarbene (:CFBr), enabling the synthesis of gem-bromofluorocyclopropanes through [2+1] cycloadditions with alkenes. []

- Synthesis of α-fluoroacrylates: EDBFA reacts with aldehydes and ketones in the presence of diethylzinc and triphenylphosphine to produce α-fluoroacrylates through distinct E2-type (aldehydes) or E1cb-type (ketones) mechanisms. []

- Synthesis of fluorinated glycidic esters: EDBFA, in conjunction with diethylzinc and dimethylaminoethanol or triphenylphosphine, facilitates the rapid synthesis of fluorinated glycidic esters from various ketones. []

Q3: How does the choice of solvent influence the outcome of reactions involving Ethyl Dibromofluoroacetate?

A3: The choice of solvent plays a crucial role in determining the reaction pathway and product selectivity when using EDBFA. For instance, in the Reformatsky-type reaction with imines, using diethyl ether as a solvent favors the formation of α-bromo-α-fluoro-β-lactams, while switching to acetonitrile leads to the preferential formation of syn-2-fluoroaziridine-2-carboxylates. [] This solvent-dependent reactivity highlights the importance of careful solvent selection when designing synthetic routes involving EDBFA.

Q4: What are some noteworthy applications of Ethyl Dibromofluoroacetate in the synthesis of complex molecules?

A4: EDBFA has proven valuable in synthesizing complex molecules, including:

- Fluorinated Ezetimibe analogue: Researchers used EDBFA as a starting material to synthesize a novel Ezetimibe analogue containing an α-fluoro-β-lactam moiety. [] This synthesis utilized radical allylation for introducing the C3 alkyl side chain and highlighted the potential of EDBFA in medicinal chemistry.

- Fluorinated cyclopropanes: EDBFA enables access to various fluorinated cyclopropanes, important building blocks in medicinal chemistry. Researchers have explored different synthetic strategies, including Michael-initiated ring closure, zinc carbenoid-based approaches, and rhodium-catalyzed cyclopropanation, using EDBFA as a key starting material. []

Q5: Can you provide information about the structural characteristics of Ethyl Dibromofluoroacetate?

A5: Ethyl Dibromofluoroacetate's molecular formula is C4H5Br2FO2, and its molecular weight is 267.88 g/mol. Detailed spectroscopic data can be found in the chemical literature. [, ]

Q6: What are the safety considerations when handling Ethyl Dibromofluoroacetate?

A6: As with all chemicals, appropriate safety precautions should be taken when handling EDBFA. Always consult the Safety Data Sheet (SDS) before use. The SDS provides detailed information on potential hazards, proper handling procedures, storage recommendations, and emergency measures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.